molecular formula C7H7Br2N3 B13582516 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide

7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide

Cat. No.: B13582516
M. Wt: 292.96 g/mol
InChI Key: RWQKVFCRAIXEHP-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a bromomethyl group attached to a triazolo-pyridine ring system, which is further stabilized by a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the condensation and formation of the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar structure but with different functional groups.

    2-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine: Contains a fluorine atom in addition to the bromine.

    7-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Different positional isomer with similar core structure .

Uniqueness

7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide is unique due to the presence of the bromomethyl group and its hydrobromide salt form, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C7H6BrN3C_7H_6BrN_3 and it has garnered interest due to its biological activities, particularly in the context of cancer treatment and other therapeutic applications.

  • Molecular Formula : C7H6BrN3C_7H_6BrN_3
  • Molar Mass : 212.05 g/mol
  • CAS Number : 2172497-33-3

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds in the triazole family often exhibit antitumor properties by inhibiting key enzymes involved in cell proliferation and survival.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of related triazole compounds against various cancer cell lines. For instance, fluorinated derivatives of triazolo compounds have shown promising results against breast, colon, and lung cancer cell lines. The highest activity was noted for specific derivatives that did not inhibit dihydrofolate reductase (DHFR), suggesting alternative mechanisms of action such as apoptosis induction or cell cycle arrest .

In Vitro Studies

In vitro studies on similar compounds indicate that they can effectively inhibit the growth of cancer cells through multiple pathways:

  • Cell Cycle Arrest : Certain triazoles induce G1 phase arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways, leading to programmed cell death.

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of triazolo compounds and evaluated their antiproliferative activity. The synthesized compounds were tested against breast and colon cancer cell lines, showing a range of IC50 values indicating varying potency. The structure-activity relationship (SAR) highlighted the importance of specific substituents on the triazole ring for enhancing biological activity .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which these compounds exert their effects. It was found that certain derivatives could inhibit specific kinases involved in cancer progression, thereby reducing cell viability significantly .

Data Table: Summary of Biological Activities

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15.2Apoptosis
Fluorinated Triazole DerivativeHCT116 (Colon)8.5Kinase Inhibition
Another Triazole AnalogA549 (Lung)12.3Cell Cycle Arrest

Properties

Molecular Formula

C7H7Br2N3

Molecular Weight

292.96 g/mol

IUPAC Name

7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine;hydrobromide

InChI

InChI=1S/C7H6BrN3.BrH/c8-4-6-1-2-11-7(3-6)9-5-10-11;/h1-3,5H,4H2;1H

InChI Key

RWQKVFCRAIXEHP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C=C1CBr.Br

Origin of Product

United States

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